![molecular formula C13H16O5 B2895428 Methyl 4-(2,5-dimethoxyphenyl)-4-oxobutanoate CAS No. 1086-77-7](/img/structure/B2895428.png)
Methyl 4-(2,5-dimethoxyphenyl)-4-oxobutanoate
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Overview
Description
Scientific Research Applications
Forensic Analytical Chemistry
“Methyl 4-(2,5-dimethoxyphenyl)-4-oxobutanoate” has been studied for its role in the metabolism of new psychoactive substances (NPSs), such as 25B-NBF, which are phenethylamine-based drugs . These substances are potent agonists of the 5-hydroxytryptamine receptor and present challenges in forensic toxicology due to their novel structures and potent effects. The compound’s metabolites can be identified using advanced analytical techniques like liquid chromatography–mass spectrometry, aiding in the screening for substance abuse and contributing to forensic investigations.
Pharmacotherapeutics
Chalcone derivatives, which include compounds like “Methyl 4-(2,5-dimethoxyphenyl)-4-oxobutanoate”, have been explored for their pharmacotherapeutic applications . These compounds exhibit a range of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties. The structural flexibility of chalcones allows for the modification of their pharmacological profiles, potentially leading to the development of new therapeutic agents.
Synthetic Organic Chemistry
The compound serves as a precursor in synthetic organic chemistry for the synthesis of various heterocyclic compounds . These reactions often involve aldol condensation conditions, leading to the formation of complex molecules with potential applications in medicinal chemistry and drug design.
Clinical Toxicology
In clinical toxicology, derivatives of “Methyl 4-(2,5-dimethoxyphenyl)-4-oxobutanoate” are used to understand the toxicological profiles of new designer drugs . These studies help in developing treatment protocols for overdoses and adverse reactions related to these substances.
Natural Product Synthesis
The compound is utilized in the synthesis of indole derivatives, which are prevalent in many natural products and alkaloids . These indole structures are significant in pharmaceuticals and play a crucial role in cell biology, with applications ranging from cancer treatment to microbial infections.
Bioanalytical Method Development
Research involving “Methyl 4-(2,5-dimethoxyphenyl)-4-oxobutanoate” contributes to the development of bioanalytical methods for determining the presence of NPSs and their metabolites in biological samples . This is crucial for the screening of substance abuse and for understanding the pharmacokinetics of these drugs.
Mechanism of Action
Target of Action
It is structurally similar to 4-methyl-2,5-dimethoxyamphetamine , a psychedelic phenyl isopropylamine derivative, commonly called DOM . The mood-altering effects and mechanism of action of DOM may be similar to those of LSD .
Mode of Action
Based on its structural similarity to dom, it may interact with its targets in a manner similar to dom . The compound may bind to the receptors, triggering a series of biochemical reactions that lead to its mood-altering effects .
Biochemical Pathways
Based on its structural similarity to dom, it may affect similar pathways . These could potentially involve the serotonin system, given that DOM and other similar compounds are known to interact with serotonin receptors .
Pharmacokinetics
Based on its structural similarity to dom, it may have similar pharmacokinetic properties . These properties can significantly impact the bioavailability of the compound, influencing its overall effects.
Result of Action
Based on its structural similarity to dom, it may have similar effects . These could potentially include mood-altering effects, given that DOM is known to have such effects .
properties
IUPAC Name |
methyl 4-(2,5-dimethoxyphenyl)-4-oxobutanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O5/c1-16-9-4-6-12(17-2)10(8-9)11(14)5-7-13(15)18-3/h4,6,8H,5,7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYKCBIDKCTWLTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C(=O)CCC(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(2,5-dimethoxyphenyl)-4-oxobutanoate |
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